1,1'-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanone
Overview
Description
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanone is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . This compound is characterized by the presence of two ethanone groups attached to a benzene ring substituted with four methyl groups at the 2, 4, 5, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (such as 2,4,5,6-tetramethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H2(CH3)4+2CH3COCl→C6H2(CH3)4(COCH3)2+2HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 1,1’-(2,4,5,6-tetramethylbenzene-1,3-diyl)dicarboxylic acid.
Reduction: Formation of 1,1’-(2,4,5,6-tetramethylbenzene-1,3-diyl)diethanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene (Durene): A structural isomer with similar chemical properties but different reactivity due to the absence of ethanone groups.
1,2,3,5-Tetramethylbenzene (Isodurene): Another isomer with distinct reactivity patterns.
1,2,3,4-Tetramethylbenzene (Prehnitene): Differing in the position of methyl groups, leading to unique chemical behavior.
Uniqueness
This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-acetyl-2,4,5,6-tetramethylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-7-8(2)13(11(5)15)10(4)14(9(7)3)12(6)16/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQMFGPZLJGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C(=O)C)C)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283016 | |
Record name | 1,1'-(2,4,5,6-tetramethylbenzene-1,3-diyl)diethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69313-51-5 | |
Record name | NSC29115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(2,4,5,6-tetramethylbenzene-1,3-diyl)diethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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